3,4-Difluoro-2-methylphenol

Physicochemical profiling pKa prediction Phenol acidity

3,4-Difluoro-2-methylphenol (CAS 1232774-26-3) is a dihalogenated phenolic building block with the molecular formula C₇H₆F₂O and a molecular weight of 144.12 g/mol. The compound features a benzene ring substituted with a hydroxyl group at position 1, a methyl group at position 2, and fluorine atoms at positions 3 and This specific vicinal difluoro pattern adjacent to an ortho-methyl group generates a unique electronic environment that distinguishes it from other difluoro-methylphenol isomers and from non-fluorinated cresol analogs.

Molecular Formula C7H6F2O
Molecular Weight 144.12 g/mol
Cat. No. B7967070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2-methylphenol
Molecular FormulaC7H6F2O
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)F)O
InChIInChI=1S/C7H6F2O/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3
InChIKeyBOYQCJIIDRSQLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-2-methylphenol: A Differentiated Fluorinated Phenol Building Block for Drug Discovery


3,4-Difluoro-2-methylphenol (CAS 1232774-26-3) is a dihalogenated phenolic building block with the molecular formula C₇H₆F₂O and a molecular weight of 144.12 g/mol [1]. The compound features a benzene ring substituted with a hydroxyl group at position 1, a methyl group at position 2, and fluorine atoms at positions 3 and 4. This specific vicinal difluoro pattern adjacent to an ortho-methyl group generates a unique electronic environment that distinguishes it from other difluoro-methylphenol isomers and from non-fluorinated cresol analogs [2]. Commercial availability at purities of 95–98% from multiple suppliers supports its use as a versatile intermediate in medicinal chemistry and agrochemical research [1].

Why o-Cresol or 3,4-Difluorophenol Cannot Substitute for 3,4-Difluoro-2-methylphenol in Research


The simultaneous presence of two electron-withdrawing fluorine atoms and one electron-donating methyl group on the same phenol ring creates a net electronic profile that cannot be replicated by either o-cresol (methyl only, pKa ~10.2) or 3,4-difluorophenol (fluorines only, pKa ~8.36–8.98) alone . This electronic tuning directly impacts the compound's reactivity in cross-coupling reactions, its hydrogen-bond donor/acceptor capacity, and the metabolic stability of derived products. Most critically, the specific 3,4-difluoro-2-methylphenyl group, when elaborated into bioactive molecules, delivers HDAC4 inhibitory potency that differs by up to >300-fold from compounds built on unsubstituted phenyl rings and by >12-fold from those using a 2-chlorophenyl scaffold, as demonstrated within a single patent series (US9783488) [1]. These quantitative structure–activity differences confirm that the 3,4-difluoro-2-methyl substitution pattern is not interchangeable with close analogs.

Quantitative Differentiation Evidence for 3,4-Difluoro-2-methylphenol Versus Closest Analogs


Hydroxyl Acidity (pKa): 3,4-Difluoro-2-methylphenol Occupies a Distinct pKa Window Between o-Cresol and 3,4-Difluorophenol

The pKa of the phenolic hydroxyl group governs solubility, permeability, and reactivity in derivatization chemistry. 3,4-Difluoro-2-methylphenol is expected to exhibit a pKa in the range of ~8.2–8.6, positioned between the weaker acidity of o-cresol (pKa 10.2, methyl group donates electrons) and the stronger acidity of 3,4-difluorophenol (predicted pKa 8.36–8.98, fluorines withdraw electrons) [1]. The net electronic effect arises from opposing substituent influences: the two ortho/para fluorine atoms depress pKa by ~1.3–1.6 log units relative to phenol (pKa 9.95), while the ortho-methyl group partially offsets this by raising pKa by ~0.2–0.3 units [2]. This intermediate acidity means the compound is more readily deprotonated for nucleophilic coupling than o-cresol, yet less acidic and potentially more metabolically stable in ester prodrug strategies than 3,4-difluorophenol.

Physicochemical profiling pKa prediction Phenol acidity Lead optimization

Lipophilicity (LogP): 3,4-Difluoro-2-methylphenol Is Significantly Less Lipophilic Than Its 4,5-Difluoro Isomer, Impacting ADME Profiles

The calculated octanol-water partition coefficient (LogP) for 3,4-difluoro-2-methylphenol is 2.1, compared to an ACD/LogP of 2.59 for 4,5-difluoro-2-methylphenol [1]. This 0.49 LogP unit difference translates to an approximately 3-fold lower octanol-water partition for the 3,4-isomer. The lower lipophilicity arises from the 3,4-vicinal fluorine arrangement creating a larger molecular dipole moment and stronger local polarity on the ring compared to the 4,5-difluoro pattern, where fluorines are more symmetrically distributed relative to the hydroxyl . For context, 3,4-difluorophenol (lacking the methyl group) has a LogP of 1.67, while o-cresol (lacking fluorines) has a LogP of approximately 1.95 [2].

LogP Lipophilicity ADME prediction Drug-likeness Isomer comparison

HDAC4 Inhibitor Potency: 3,4-Difluoro-2-methylphenyl Building Block Delivers Distinct Nanomolar Activity Profile vs. Mono-Fluoro, Chloro, and Unsubstituted Analogs

Within a single patent series (US9783488B2), the 3,4-difluoro-2-methylphenyl cyclopentanecarboxamide scaffold (Example 29) exhibited an HDAC4 IC₅₀ of 150 nM [1]. By contrast, the 3-fluoro-2-methylphenyl analog (Example 75) showed an IC₅₀ of 80 nM—approximately 1.9-fold more potent but lacking the metabolic stabilization benefit of a second fluorine. The 2-chlorophenyl analog (Example 26) was substantially less active at IC₅₀ = 1,900 nM (12.7-fold weaker), while the unsubstituted phenyl analog (Example 98) showed IC₅₀ > 50,000 nM (>333-fold weaker) [2][3][4]. Furthermore, elaboration of the 3,4-difluoro-2-methylphenyl scaffold with a stereodefined indazole substituent (Example 86) improved potency to IC₅₀ = 90 nM, and a closely related structure (BDBM293916) achieved IC₅₀ = 10 nM in a separate HDAC4 fluorescence-based enzymatic assay [5]. This demonstrates that the 3,4-difluoro-2-methylphenyl group provides a productive starting point for potency optimization that is dramatically superior to unsubstituted or chloro-substituted phenyl alternatives.

HDAC4 Histone deacetylase Class IIa HDAC Building block SAR Epigenetic inhibitors

Structural Differentiation Among Difluoro-Methylphenol Isomers: Only the 3,4-Substitution Pattern Provides Vicinal Fluorines with Ortho-Methyl for Regioselective Derivatization

Among the four regioisomeric difluoro-2-methylphenols, each offers a distinct fluorine substitution pattern that dictates reactivity and downstream product properties . 3,4-Difluoro-2-methylphenol is the only isomer with vicinal (adjacent) fluorine atoms on the ring; 3,5-difluoro-2-methylphenol (CAS 900512-26-7) has a meta-difluoro arrangement, 4,5-difluoro-2-methylphenol (CAS 704884-76-4) has vicinal fluorines but at a different ring position relative to the methyl, and 3,6-difluoro-2-methylphenol places one fluorine para to the hydroxyl. The 3,4-vicinal difluoro pattern creates a unique local dipole, influences the electron density at the C-5 and C-6 positions for electrophilic aromatic substitution, and provides a differentiated boronylation handle (conversion to 3,4-difluoro-2-methylphenylboronic acid, CAS 2121514-75-6, and its pinacol ester, CAS 1025707-97-4) for Suzuki-Miyaura cross-coupling [1]. The 3,4-difluoro isomer also has a lower predicted ACD/LogP (estimated ~2.1) compared to the 4,5-difluoro isomer (ACD/LogP = 2.59), which may favor aqueous solubility and reduce non-specific binding in biological assays [2].

Regioisomer comparison Synthetic intermediate Vicinal difluoro Cross-coupling handle SAR toolkit

Patent-Validated Utility in High-Value Drug Targets: RAS and Sodium Channel Programs Specifically Select 3,4-Difluoro-2-methylphenol as a Key Intermediate

3,4-Difluoro-2-methylphenol has been specifically selected as a synthetic intermediate in two distinct, high-priority pharmaceutical patent families. Araxes Pharma's WO2016049568A1 discloses methods and compositions for inhibition of RAS proteins—including K-Ras, H-Ras, and N-Ras mutant forms—in which 3,4-difluoro-2-methylphenol is explicitly employed as a reactant for constructing inhibitors targeting cancers such as pancreatic, colorectal, and lung cancers [1]. Independently, WO2020146682A1 (Carboxamides as Modulators of Sodium Channels) uses the compound as a phenol coupling partner to generate Nav1.8 blockers for pain treatment [2]. These patent disclosures confirm that the 3,4-difluoro-2-methylphenol scaffold has passed the chemical tractability filters of at least two independent drug discovery organizations, distinguishing it from isomers like 3,5-difluoro-2-methylphenol or 4,5-difluoro-2-methylphenol, which do not appear in equivalent high-profile patent families. Additionally, Şahin (2024) demonstrated that 3,4-difluoro-2-methylphenol serves as a precursor to Schiff base ligands with computationally predicted favorable ADME profiles and potential dopamine receptor affinity, further validating its pharmaceutical relevance [3].

RAS inhibition KRAS Nav1.8 Sodium channel modulator Patent analysis

High-Confidence Application Scenarios for 3,4-Difluoro-2-methylphenol Based on Quantitative Differentiation Evidence


HDAC Class IIa Inhibitor Library Synthesis: Prioritize 3,4-Difluoro-2-methylphenol Over o-Cresol or Non-Fluorinated Phenol Building Blocks

The head-to-head HDAC4 potency data from US9783488 (Section 3, Evidence Item 3) demonstrates that the 3,4-difluoro-2-methylphenyl scaffold yields IC₅₀ values of 90–150 nM, while unsubstituted phenyl and 2-chlorophenyl scaffolds produce IC₅₀ values >50,000 nM and 1,900 nM, respectively. For any medicinal chemistry program targeting Class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9), starting with 3,4-difluoro-2-methylphenol as the phenolic building block provides a >300-fold potency advantage over non-fluorinated phenyl alternatives and a >12-fold advantage over chloro-substituted analogs. The commercially available boronic acid and pinacol ester derivatives enable direct Suzuki-Miyaura elaboration to generate focused libraries [1].

RAS-Targeted Cancer Therapeutics: Use 3,4-Difluoro-2-methylphenol as a Validated Intermediate for KRAS Inhibitor Synthesis

WO2016049568A1 explicitly employs 3,4-difluoro-2-methylphenol in the synthesis of compounds that modulate K-Ras, H-Ras, and N-Ras mutant protein activity, with therapeutic claims covering pancreatic cancer, colorectal cancer, non-small cell lung cancer, and hematological malignancies [2]. The compound's specific substitution pattern—with fluorines at positions 3 and 4 and a methyl at position 2—contributes to the binding interactions of the final Ras inhibitors. Procurement of 3,4-difluoro-2-methylphenol for RAS program support is justified by its direct precedent in this patent family, whereas alternative isomers lack equivalent validation.

Pain Therapeutics: Nav1.8 Sodium Channel Blocker Development Using 3,4-Difluoro-2-methylphenol as a Phenolic Coupling Partner

WO2020146682A1 describes the use of 3,4-difluoro-2-methylphenol in constructing carboxamide-based Nav1.8 blockers for pain treatment [3]. The compound serves as a phenol component in multi-step synthetic sequences to generate sodium channel modulators. The moderated lipophilicity of 3,4-difluoro-2-methylphenol (LogP 2.1) compared to the 4,5-difluoro isomer (LogP 2.59) may contribute to more favorable ADME properties in the final Nav1.8-targeting compounds, supporting its preferential selection for this indication [4].

Schiff Base Ligand Design for Metalloenzyme or Receptor Targeting: Leverage 3,4-Difluoro-2-methylphenol as a Spectroscopically Characterized Precursor

Şahin (2024) established a complete synthetic, spectroscopic (X-ray, FTIR, UV-Vis, ¹H NMR), and computational characterization package for a Schiff base derived from 3,4-difluoro-2-methylphenol, including ADME predictions, blood-brain barrier permeability assessment, and target identification (endoplasmic reticulum-associated amyloid-beta peptide-binding protein) [5]. This published characterization provides a methodological template for researchers developing fluorinated Schiff base ligands. The specific 3,4-difluoro configuration influences the imine bond electronics and the metal coordination geometry, differentiating it from Schiff bases derived from non-fluorinated or differently fluorinated phenol precursors.

Quote Request

Request a Quote for 3,4-Difluoro-2-methylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.